molecular formula C6H13NOSi B2640949 2-[(Trimethylsilyl)oxy]propanenitrile CAS No. 41309-99-3

2-[(Trimethylsilyl)oxy]propanenitrile

Cat. No.: B2640949
CAS No.: 41309-99-3
M. Wt: 143.261
InChI Key: ZJHXBGWQNOKLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Trimethylsilyl)oxy]propanenitrile ( 41309-99-3) is a chemical compound with the molecular formula C6H13NOSi and a molecular weight of 143.26 . It is also known by several synonyms, including 2-(trimethylsiloxy)propionitrile and O-Trimethylsilylacetaldehyde cyanohydrin . This compound features a trimethylsilyl (TMS) group, which is widely used in organic synthesis as a protecting group for hydroxyl and other functional groups . The TMS group is characterized by its chemical inertness and significant molecular volume, which can shield functional groups from reactive conditions and alter the physical properties of a molecule, such as increasing its volatility for analysis . As a silylated cyanohydrin, this compound is typically employed as a synthetic intermediate or building block in the research and development of more complex molecules, including pharmaceuticals and agrochemicals. The trimethylsilyl group can be readily introduced and removed under specific conditions, making it a valuable tool for multi-step synthesis . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-trimethylsilyloxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOSi/c1-6(5-7)8-9(2,3)4/h6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHXBGWQNOKLCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation and Functionalization of 2 Trimethylsilyl Oxy Propanenitrile

Direct Cyanosilylation Strategies from Propanal Precursors

The most direct and atom-economical route to 2-[(trimethylsilyl)oxy]propanenitrile is the addition of trimethylsilyl (B98337) cyanide to propanal. This reaction, however, often requires catalytic activation to proceed efficiently under mild conditions. The development of effective catalysts has been a major focus of research in this area, leading to a diverse array of methodologies.

Catalytic Systems for Trimethylsilyl Cyanide Addition

A wide range of catalysts has been successfully employed to promote the addition of TMSCN to aldehydes, including propanal. These catalysts can be broadly categorized into Lewis acids, Lewis bases, organocatalysts, and heterogeneous catalysts. Each class of catalyst offers distinct advantages in terms of reactivity, selectivity, and practical application.

Lewis acid catalysis is a cornerstone of cyanosilylation reactions. The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the cyanide ion from TMSCN.

Titanium-mediated systems: Titanium complexes are effective Lewis acid catalysts for the cyanosilylation of aldehydes. For instance, combinations of N-oxides and titanium isopropoxide (Ti(OiPr)4) act as bifunctional catalysts, where the titanium center activates the aldehyde and the N-oxide activates the TMSCN. kuleuven.be

Aluminum-mediated systems: Aluminum-based Lewis acids have also been explored for this transformation. Theoretical insights into aluminum-catalyzed cyanosilylation of aldehydes and ketones have been provided through computational studies. acs.org

Boron-mediated systems: Chiral oxazaborolidinium ions have proven to be excellent catalysts for the highly enantioselective cyanosilylation of a variety of aldehydes. organic-chemistry.orgacs.orgnih.govacs.org These powerful chiral Lewis acids can deliver cyanohydrins with high enantiomeric purity. acs.orgacs.org For example, the oxazaborolidinium bistriflimidate has been successfully used, and a mechanistic model allows for the prediction of the absolute configuration of the resulting cyanohydrin products. acs.orgnih.gov Additionally, borinium cations have been shown to initiate the cyanosilylation of ketones and aldehydes. rsc.orgrsc.org

Gold(III)-mediated systems: Gold(III) chloride has been identified as a highly efficient catalyst for the cyanosilylation of both ketones and aldehydes. organic-chemistry.orgresearchgate.netkaist.ac.kr Reactions catalyzed by AuCl3 can be completed in a short time at room temperature with low catalyst loading, yielding the corresponding cyanohydrin trimethylsilyl ethers in very good yields. organic-chemistry.orgkaist.ac.kr

Gadolinium-mediated systems: While not extensively detailed for propanal, lanthanide complexes, including those of gadolinium, have been developed as catalysts for the enantioselective synthesis of cyanohydrins from aldehydes. acs.org

Table 1: Examples of Lewis Acid Catalyzed Cyanosilylation of Aliphatic Aldehydes
CatalystAldehydeSolventTemp (°C)TimeYield (%)ee (%)Reference
Chiral Oxazaborolidinium IonVarious aliphaticCH2Cl2-781-2 h>90>90 acs.org
Gold(III) Chloride (1 mol%)Various aliphaticNot specifiedRT30 minHighN/A organic-chemistry.org

Lewis base catalysis offers an alternative activation strategy. In this mode of catalysis, the Lewis base interacts with the silicon atom of TMSCN, forming a more reactive hypervalent silicon intermediate. This enhances the nucleophilicity of the cyanide group, which then readily attacks the unactivated aldehyde.

Amine-based systems: Tertiary amines can function as Lewis base catalysts for this reaction.

Phosphine-based systems: Organophosphorous compounds, particularly phosphines, are effective catalysts. nih.gov Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been shown to be a highly efficient catalyst due to its high Lewis basicity, promoting the smooth reaction of both aromatic and aliphatic aldehydes to give high yields of the corresponding silyl (B83357) ethers. nih.govsemanticscholar.orgnih.gov

Quaternary Ammonium (B1175870) Salt-based systems: While not specifically detailed for propanal, these salts are a known class of catalysts for cyanosilylation.

N-oxide-based systems: As mentioned in the Lewis acid section, N-oxides can act in a bifunctional manner with a Lewis acid like Ti(OiPr)4. kuleuven.be They can also function as Lewis base catalysts on their own.

TBD-based systems: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a strong guanidine (B92328) base, is a highly effective catalyst for the cyanosilylation of aldehydes and ketones. tandfonline.comtandfonline.comresearchgate.net It can achieve high yields with very low catalyst loading (as low as 0.01 mol%). tandfonline.com TBD is thought to act as a bifunctional acid-base catalyst. nih.gov

Table 2: Examples of Lewis Base Catalyzed Cyanosilylation of Aliphatic Aldehydes
CatalystAldehydeSolventTemp (°C)TimeYield (%)Reference
TBD (0.01 mol%)Various aliphaticCH3CNRTNot specifiedHigh tandfonline.com
TTMPP (1 mol%)Various aliphaticDMFRT30 minHigh semanticscholar.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the cyanosilylation of aldehydes has been a fertile ground for the development of new organocatalytic methods. These small organic molecules can induce high levels of enantioselectivity.

Chiral thioureas: Chiral amino thiourea (B124793) catalysts have been developed that promote the highly enantioselective cyanosilylation of a wide variety of ketones and aldehydes. nih.govnih.govacs.orgorganic-chemistry.org These catalysts are believed to operate through a cooperative mechanism, where the thiourea moiety activates the electrophile (aldehyde) and the amine group activates the nucleophile (TMSCN). nih.govacs.orgorganic-chemistry.org

Chiral phosphoric acids: Chiral phosphoric acids are a versatile class of Brønsted acid organocatalysts that have been applied to a wide range of asymmetric transformations. sigmaaldrich.comrsc.orgnih.govmdpi.comrsc.org Their application in the cyanosilylation of aldehydes allows for the synthesis of enantioenriched cyanohydrins.

Chiral oxazaborolidinium ions: As discussed under Lewis acid catalysis, these boron-based catalysts are highly effective for enantioselective cyanosilylation, providing a predictable stereochemical outcome. organic-chemistry.orgacs.orgnih.govacs.orgnih.gov

Table 3: Examples of Organocatalyzed Enantioselective Cyanosilylation of Aliphatic Aldehydes
CatalystAldehydeSolventTemp (°C)TimeYield (%)ee (%)Reference
Chiral Amino Thioureatrans-cinnamaldehydeNot specifiedNot specified2 hNot specified93 acs.org
Chiral Oxazaborolidinium IonVarious aliphaticCH2Cl2-781-2 h>90>90 acs.org

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction mixture. To address this, heterogeneous and supported catalysts have been developed. These catalysts are immobilized on a solid support, such as a polymer, allowing for easy recovery by filtration and subsequent reuse.

PS-TPP (Polystyrene-supported triphenylphosphine): While specific examples for propanal are not detailed, phosphine (B1218219) catalysts supported on polystyrene are a known strategy for facilitating catalyst recovery in cyanosilylation reactions.

Polymeric ionic tags: A fluoride-based heterogeneous catalyst, POLITAG-F, has been developed for the cyanosilylation of carbonyls. This system, which involves an ionic tag attached to a polystyrene-based resin with fluoride (B91410) as the counterion, has shown high efficiency and allows for continuous production of cyanohydrin silyl ethers with minimized waste. kuleuven.be

Solvent Effects and Reaction Condition Optimization in Cyanosilylation

In a study on the cyanosilylation of various aldehydes catalyzed by a Cu(II) coordination polymer, methanol (B129727) was found to be a superior solvent to tetrahydrofuran (B95107) or dichloromethane. mdpi.com The addition of an ionic liquid, [DHTMG][L-Lactate], to methanol further enhanced the reaction yield. For the cyanosilylation of propanal specifically, a yield of 83% was achieved in methanol, which increased to 95% in a mixture of the ionic liquid and methanol. mdpi.com

The optimization of other reaction conditions, such as temperature and catalyst loading, is also crucial for achieving high efficiency. Many of the modern catalytic systems for cyanosilylation are effective at room temperature and with low catalyst loadings, making them highly practical for synthetic applications. organic-chemistry.orgtandfonline.com

Table 4: Solvent Effects on the Cu(II)-Catalyzed Cyanosilylation of Propanal
CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Cu(II) coordination polymerMethanolRT883 mdpi.com
Cu(II) coordination polymer[DHTMG][L-Lactate]:Methanol (1:10)RT895 mdpi.com

Mechanistic Insights into Catalyst-Substrate Interactions During Formation

The formation of this compound via the silylcyanation of acetaldehyde (B116499) is a crucial reaction that is significantly enhanced by the presence of a catalyst. The mechanism of this transformation hinges on the activation of either the acetaldehyde substrate, the trimethylsilyl cyanide (TMSCN) reagent, or both, through carefully orchestrated interactions with a catalyst. Lewis acids and Lewis bases are common catalysts for this reaction, each operating through distinct mechanistic pathways.

Lewis Acid Catalysis: Lewis acid catalysts, such as metal complexes (e.g., Titanium, Aluminum, Iron), activate the acetaldehyde by coordinating to the carbonyl oxygen. researchgate.netorganic-chemistry.org This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide group from TMSCN. researchgate.net A general mechanism involves the Lewis acid (LA) binding to the aldehyde, followed by the attack of TMSCN to form a ternary complex. Subsequent intramolecular transfer of the cyanide group to the carbonyl carbon and the silyl group to the oxygen atom yields the final product and regenerates the catalyst. researchgate.net

Theoretical investigations into catalysts like MIL-101(Cr) suggest two possible pathways: one where TMSCN first isomerizes to the more reactive trimethylsilyl isocyanide (TMSNC) before attacking the activated aldehyde, and another where TMSCN attacks directly. researchgate.net Kinetic studies on dinuclear (salen)titanium catalysts have revealed a cooperative mechanism where one titanium center activates the aldehyde while the other activates the TMSCN, leading to extremely high catalytic efficiency. chemrxiv.org This dual activation model, where both reactants are brought into proximity and electronically prepared for reaction, represents a highly effective catalytic strategy. organic-chemistry.orgchemrxiv.org

Lewis Base Catalysis: Lewis base catalysts, such as N-heterocyclic carbenes (NHCs), tertiary amines, or phosphines, operate by activating the trimethylsilyl cyanide. organic-chemistry.orgnih.gov The Lewis base can interact with the silicon atom of TMSCN, forming a hypervalent silicon intermediate. This interaction weakens the Si-CN bond, enhancing the nucleophilicity of the cyanide anion, which then attacks the carbonyl carbon of the aldehyde. acs.org The resulting alkoxide intermediate is subsequently silylated by the activated TMS-catalyst complex to give the product and regenerate the Lewis base catalyst. nih.gov

A summary of catalyst types and their proposed activation modes is presented below.

Catalyst TypeActivated SpeciesProposed Interaction
Lewis Acids (e.g., Ti(IV), Al(III))Acetaldehyde (Carbonyl)Coordination of the metal center to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. researchgate.netorganic-chemistry.orgresearchgate.net
Dinuclear Lewis AcidsAcetaldehyde and TMSCNCooperative dual activation where one catalytic site binds the aldehyde and the other binds the TMSCN. chemrxiv.org
Lewis Bases (e.g., NHCs, Amines)Trimethylsilyl Cyanide (TMSCN)Nucleophilic attack on the silicon atom of TMSCN forms a hypervalent intermediate, increasing the nucleophilicity of the cyanide. organic-chemistry.orgnih.gov

Alternative Synthetic Routes to this compound and Related Structures

While the direct catalytic silylcyanation of acetaldehyde is a primary route, alternative methods exist for the synthesis of this compound and its analogs. These methods often involve the use of pre-formed cyanohydrins or multicomponent reaction strategies that avoid the isolation of potentially hazardous intermediates like trimethylsilyl cyanide.

One significant alternative involves starting with the pre-formed acetaldehyde cyanohydrin (lactonitrile). The hydroxyl group of the cyanohydrin can be silylated using a variety of silylating agents, such as trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Another effective silylating agent is N,O-bis(trimethylsilyl)acetamide (BSA), which offers the advantage of producing a neutral acetamide (B32628) byproduct. orgsyn.org

Multicomponent, one-pot syntheses provide an efficient alternative that avoids the handling of isolated TMSCN. A patented process describes the reaction of an aldehyde (like acetaldehyde) with hydrogen cyanide, a tri-substituted halosilane (like trimethylsilyl chloride), and a silyl amine or disilazane (like hexamethyldisilazane). google.com This exothermic reaction proceeds in a single step, producing the silylated cyanohydrin and an ammonium halide salt as a byproduct, which can be easily removed by filtration. google.com This method is advantageous as it bypasses the need for expensive cyanide salts or catalysts. google.com

Another approach involves the in-situ generation of a silyl cyanide reagent. For example, an iron complex can catalyze both the formation of a silyl cyanide from a silane (B1218182) (Et3SiH) and acetonitrile (B52724) (MeCN) and the subsequent silylcyanation of an aldehyde in the same pot. oup.com

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantages
Silylation of Pre-formed CyanohydrinAcetaldehyde cyanohydrinTMSCl/Base or N,O-bis(trimethylsilyl)acetamide (BSA)Utilizes a readily available starting material. orgsyn.org
One-Pot Multicomponent ReactionAcetaldehyde, Hydrogen CyanideTrimethylsilyl chloride, HexamethyldisilazaneAvoids isolation of TMSCN; cost-effective. google.com
In-situ Silyl Cyanide GenerationAcetaldehyde, Triethylsilane, AcetonitrileIron catalyst, PhotoreactionOne-pot procedure from simple precursors. oup.com

Post-Synthetic Transformations and Derivatization of this compound

This compound is a versatile synthetic intermediate, valued for the diverse transformations that its functional groups—the silyl ether and the nitrile—can undergo. These reactions provide access to a wide array of valuable chemical building blocks.

The hydrolysis of this compound can be controlled to yield either α-hydroxy amides or α-hydroxy acids. The trimethylsilyl ether group is labile and readily cleaved under aqueous acidic or basic conditions to initially reveal the cyanohydrin. libretexts.org Subsequent hydrolysis of the nitrile moiety can then occur.

Under vigorous acidic conditions (e.g., concentrated sulfuric acid with heating), the nitrile group is fully hydrolyzed, typically through an intermediate amide, to the corresponding carboxylic acid. stackexchange.com This process converts this compound into lactic acid. The reaction is driven to completion by the formation of an ammonium salt from the nitrile nitrogen. stackexchange.com

Conversely, the hydrolysis can be stopped at the amide stage to produce α-hydroxy amides like lactamide. This often requires milder or more specialized conditions. chempedia.info For instance, palladium(II)-catalyzed transfer hydration, using carboxamides as water donors, allows for the conversion of cyanohydrins to α-hydroxyamides under mild conditions, preventing the decomposition of the starting material. organic-chemistry.org The choice of reaction conditions is therefore critical in determining the final product of hydrolysis.

ProductReaction ConditionsNotes
α-Hydroxy Acid (Lactic Acid)Strong aqueous acid (e.g., H₂SO₄, HCl), heatBoth the silyl ether and nitrile groups are hydrolyzed. stackexchange.com
α-Hydroxy Amide (Lactamide)Mild hydrolysis conditions; specialized catalysts (e.g., Pd(II))Partial hydrolysis of the nitrile group is achieved. chempedia.infoorganic-chemistry.org

The nitrile group in this compound can be reduced to a primary amine, providing a direct route to valuable β-amino alcohols. The target molecule from this transformation is 2-amino-1-propanol, a chiral building block used in the synthesis of pharmaceuticals and other fine chemicals.

The reduction is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the resulting amine and hydrolyze the silyl ether. Catalytic hydrogenation is another common method, employing catalysts like Raney nickel or platinum oxide under a hydrogen atmosphere. researchgate.net This method can sometimes be more chemoselective, although the conditions must be chosen carefully to avoid side reactions. These reduction methods transform the protected cyanohydrin into a vicinal amino alcohol, a key structural motif in many biologically active molecules. researchgate.net

Reduction MethodReagent(s)Product
Hydride ReductionLithium aluminum hydride (LiAlH₄) followed by H₂O workup2-Amino-1-propanol
Catalytic HydrogenationH₂, Raney Ni or PtO₂2-Amino-1-propanol researchgate.net

The nitrile group of this compound is electrophilic and can react with potent carbon nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). wikipedia.org This reaction provides a powerful method for carbon-carbon bond formation and the synthesis of α-silyloxy ketones. organic-chemistry.orgacs.org

The mechanism involves the nucleophilic addition of the organometallic reagent to the carbon of the nitrile group, breaking the carbon-nitrogen triple bond and forming a metalated imine intermediate. masterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. The addition of acid hydrolyzes the imine to a ketone and cleaves the trimethylsilyl ether, yielding an α-hydroxy ketone. masterorganicchemistry.com The silyl ether group effectively acts as a protecting group for the hydroxyl functionality, allowing the selective reaction at the nitrile. This methodology has been used to prepare a variety of polyfunctional ketones. acs.orgacs.org

NucleophileReagent ExampleIntermediateFinal Product (after hydrolysis)
Grignard ReagentEthylmagnesium bromide (EtMgBr)Magnesium iminate1-Hydroxy-2-butanone
Organolithium ReagentButyllithium (BuLi)Lithium iminate1-Hydroxy-2-hexanone

The α-carbon of this compound, being adjacent to the nitrile group, can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS). winthrop.edu This generates a carbanion that can, in principle, react with various electrophiles.

A more significant reaction pathway involves the formation of a silyl ketene (B1206846) imine. nih.gov Upon deprotonation of the α-carbon, the resulting anion can undergo rearrangement. More commonly, nitriles are deprotonated and then treated with a silylating agent to form silyl ketene imines. nih.govresearchgate.net In the case of an O-silylated cyanohydrin, deprotonation at the α-carbon can lead to the formation of a metalloid ketene imine. nih.gov These silyl ketene imines are highly versatile nucleophiles. nih.govresearchgate.net They can react with a range of electrophiles, such as aldehydes, in enantioselective additions catalyzed by Lewis bases. nih.govorganic-chemistry.org This pathway opens up possibilities for constructing complex molecules with high stereocontrol, serving as an alternative to traditional enolate chemistry. winthrop.edurichmond.edu

ReactionReagentsIntermediateSubsequent Reaction
α-Deprotonation/Silylation1. Strong Base (e.g., LDA) 2. Silylating Agent (e.g., TMSCl)Silyl Ketene ImineNucleophilic addition to electrophiles (e.g., aldehydes, nitrones). nih.govrichmond.eduthieme-connect.com
α-Deprotonation/Alkylation1. Strong Base (e.g., LiHMDS) 2. Electrophile (e.g., Epoxide)α-CarbanionRing-opening of epoxides. winthrop.edu

Exploitation of the Silyl Group for Further Chemical Transformationswinthrop.edu

The trimethylsilyl (TMS) group in this compound is not merely a passive protecting group; it is a key functional moiety that enables a variety of subsequent chemical transformations. Its presence enhances the stability and utility of the cyanohydrin, particularly by allowing it to function as an acyl anion equivalent. mdpi.com Furthermore, the TMS group can be readily removed or replaced, providing a versatile handle for synthetic diversification.

A primary application of the silyl-protected cyanohydrin is its use as a pronucleophile. libretexts.org Following deprotonation with a suitable base, the resulting carbanion can engage in nucleophilic substitution and addition reactions with a range of electrophiles, including alkyl halides and carbonyl compounds. mdpi.com For instance, the anion of an O-silylated cyanohydrin can react with an epoxide. Subsequent hydrolysis of the adduct, which involves the removal of the silyl group, furnishes an aldol (B89426) product. mdpi.com This strategy highlights the role of the silyl group in masking the hydroxyl function while the crucial carbon-carbon bond-forming reaction occurs.

The selective removal of the trimethylsilyl group, known as desilylation, is a fundamental transformation that regenerates the parent cyanohydrin. This deprotection is often achieved through acid-catalyzed hydrolysis. psu.edu An efficient and chemoselective method for cleaving silyl ethers involves the use of catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol, which generates hydrobromic acid (HBr) in situ. nih.gov The relative lability of the TMS ether compared to other silyl ethers (like TBDMS, TIPS, or TBDPS) allows for its selective cleavage under specific conditions. nih.gov

In addition to complete removal, the silyl group can be directly replaced by other functional groups in one-pot procedures. A notable example is the synthesis of O-acetyl cyanohydrins. O-silyl cyanohydrins can serve as intermediates that, in the presence of acetic anhydride, are converted directly into their O-acetyl counterparts, often in high yields. libretexts.orgnih.gov This transprotection strategy avoids the isolation of the intermediate cyanohydrin, streamlining the synthetic process.

More advanced methodologies leverage the electronic properties of the deprotonated silyl cyanohydrin. Under visible light irradiation, the deprotonated species can be photoexcited to form a cyanohydrin anion radical. This radical is a potent single-electron transfer (SET) agent and can participate in reactions such as the acylarylation of olefins, where the silyl group remains in place during the key radical coupling steps before potential final deprotection.

The key transformations involving the silyl group of this compound are summarized in the table below.

Transformation TypeReagents/ConditionsProduct TypeReference
Acyl Anion Equivalent Reaction1. Base (e.g., LDA) 2. Electrophile (e.g., Epoxide) 3. H⁺ (Hydrolysis/Desilylation)Aldol Adduct mdpi.com
Desilylation (Deprotection)Acid-catalyzed hydrolysis (e.g., TMSBr in Methanol)2-Hydroxypropanenitrile psu.edunih.gov
Transprotection (Acetylation)Acetic AnhydrideO-Acetyl-2-hydroxypropanenitrile libretexts.orgnih.gov
Photo-Redox Catalysis1. Base (e.g., CsOH·H₂O) 2. Aryl Halide, Olefin 3. Visible Light (455 nm)Acylarylation Product

Reactivity Profiles and Mechanistic Investigations of 2 Trimethylsilyl Oxy Propanenitrile

Functionality as a Masked Carbonyl Equivalent and Acyl Anion Synthon

2-[(Trimethylsilyl)oxy]propanenitrile serves as a quintessential example of a masked carbonyl equivalent, specifically functioning as an acyl anion synthon. This reactivity paradigm, often referred to as "umpolung" or reverse polarity, transforms the typically electrophilic carbonyl carbon into a nucleophilic species, thereby enabling unique bond formations. researchgate.netresearchgate.net The inherent electrophilicity of a carbonyl carbon is inverted by converting it into the cyanohydrin, which is then protected with a trimethylsilyl (B98337) group. The presence of the nitrile group sufficiently acidifies the α-proton, allowing for its removal by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). thieme-connect.de This deprotonation generates a stabilized carbanion that is a potent nucleophile, effectively behaving as an acyl anion equivalent.

The general strategy involves the deprotonation of the α-carbon, followed by reaction with a variety of electrophiles. scispace.com Upon quenching and subsequent removal of the silyl (B83357) protecting group and the nitrile, the original carbonyl functionality is restored, now bearing a new substituent introduced by the electrophile. This two-step sequence of (1) deprotonation and addition of an electrophile, followed by (2) unmasking of the carbonyl group, provides a powerful method for nucleophilic acylation. psu.edu

Protected cyanohydrins, such as this compound, have been successfully reacted with a range of electrophiles, including alkyl halides and carbonyl compounds. scispace.com This methodology provides a significant advantage over traditional enolate chemistry, particularly in reactions where self-condensation of the carbonyl compound is a competing side reaction. The stability of the silylated cyanohydrin anion allows for controlled reactions with electrophiles, leading to the formation of new carbon-carbon bonds at the former carbonyl carbon position.

Dynamics of Silyl Group Cleavage and Carbonyl Regeneration

The utility of this compound as a masked carbonyl equivalent is critically dependent on the efficient cleavage of the silyl group and regeneration of the carbonyl functionality. This can be achieved through distinct pathways, primarily hydrolytic desilylation and thermally induced processes.

The trimethylsilyl (TMS) ether linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The rate and outcome of this cleavage are highly dependent on the reaction conditions. Trimethylsilyl ethers are among the most labile of the silyl ether protecting groups. thieme-connect.de

Under acidic conditions, protonation of the ether oxygen facilitates nucleophilic attack by water, leading to the cleavage of the Si-O bond. Acid-catalyzed hydrolysis of silylated cyanohydrins can be controlled to yield either the parent cyanohydrin or the corresponding ketone. libretexts.org Milder acidic conditions or the use of specific reagents can favor the formation of the cyanohydrin, while more forcing conditions typically lead to the full hydrolysis of both the silyl ether and the nitrile group, regenerating the parent carbonyl compound.

Fluoride-based reagents, such as tetra-n-butylammonium fluoride (B91410) (TBAF), are particularly effective for the cleavage of silyl ethers due to the high affinity of silicon for fluorine. thieme-connect.de The strong Si-F bond formation provides a powerful thermodynamic driving force for the reaction. This method is often preferred for its mildness and high specificity, allowing for the deprotection of the silyl ether under conditions that are compatible with a wide range of other functional groups. gelest.com Oxidative cleavage methods have also been developed, which can directly convert the silyl ether to the corresponding carbonyl compound in a single step under mild conditions. thieme-connect.de

The relative stability of silyl ethers to hydrolysis is a key factor in their application. The general order of stability under acidic conditions for common silyl ethers is: TMS < TES < TBS < TBDPS < TIPS (where TES is triethylsilyl, TBS is tert-butyldimethylsilyl, TBDPS is tert-butyldiphenylsilyl, and TIPS is triisopropylsilyl). This trend highlights the lability of the TMS group present in this compound, making its removal relatively straightforward.

The formation of silylated cyanohydrins from a carbonyl compound and a silyl cyanide is a reversible process. organic-chemistry.org The reverse reaction, known as retro-cyanosilylation, involves the thermally induced fragmentation of the silylated cyanohydrin back to the starting carbonyl compound and trimethylsilyl cyanide. While the forward reaction is often catalyzed by Lewis acids or bases, the retro reaction can occur upon heating.

The thermal stability of cyanohydrins and their derivatives can be limited. For instance, acetone (B3395972) cyanohydrin is known to decompose, and this decomposition is sensitive to temperature. nih.gov While specific studies on the thermal decomposition of this compound are not extensively detailed in the reviewed literature, the general principle of retro-cyanosilylation suggests that at elevated temperatures, the molecule can dissociate. A patent for the synthesis of silylated cyanohydrins notes that the formation reaction is exothermic and can proceed at temperatures up to 100°C, implying a degree of thermal stability. google.com However, this does not preclude the possibility of retro-reaction at higher temperatures or under prolonged heating. The equilibrium position of the cyanosilylation reaction is temperature-dependent, and an increase in temperature would be expected to favor the entropically driven dissociation into two separate molecules.

Nucleophilic Reactivity at the Nitrile Carbon and α-Carbon

The structure of this compound offers two primary sites for nucleophilic reactivity: the α-carbon and the nitrile carbon. The reactivity at the α-carbon is particularly significant for its role as an acyl anion synthon.

The most prominent nucleophilic reactivity of this compound occurs at the α-carbon following deprotonation. As previously discussed, a strong base like LDA can abstract the α-proton to generate a carbanion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions with a range of electrophiles.

The reaction of these lithiated silylated cyanohydrins with electrophiles is a cornerstone of their synthetic utility. For example, they react efficiently with alkyl halides in SN2-type reactions to form new C-C bonds. They also readily react with other carbonyl compounds, such as aldehydes and ketones, in an aldol-type addition. Furthermore, they can react with epoxides, leading to ring-opening and the formation of β-hydroxy carbonyl compounds after desilylation and nitrile hydrolysis. scispace.com

The table below summarizes the reaction of deprotonated O-silylated cyanohydrins with various electrophiles, illustrating the versatility of this pathway for C-C bond formation.

ElectrophileProduct Type (after hydrolysis)Reference(s)
Alkyl HalidesKetones scispace.com
Carbonyls (Aldehydes, Ketones)β-Hydroxy Ketones scispace.com
Epoxidesβ-Hydroxy Ketones scispace.com

This table is a generalized representation based on the reactivity of O-silylated cyanohydrins.

While the α-carbon is the more common site of nucleophilic attack, the nitrile group can also participate in reactions, particularly intramolecular cyclizations. The nitrile group is electrophilic and can be attacked by internal nucleophiles. For such a reaction to occur with this compound, it would need to be incorporated into a larger molecule containing a tethered nucleophilic moiety.

Intramolecular cyclization involving a nitrile group is a powerful strategy for the synthesis of heterocyclic compounds. researchgate.netnih.gov For instance, an appropriately positioned hydroxyl or amine group within the same molecule could, under activating conditions (e.g., with an anhydride), attack the nitrile carbon to form a cyclic imidate or amidine, respectively. These intermediates can then be further transformed into lactones or lactams.

Annulation strategies can also be envisioned where the deprotonated α-carbon of the silylated cyanohydrin acts as the nucleophile in an intramolecular ring-forming reaction. If the molecule contains a tethered electrophilic group, such as a halide or a tosylate, an intramolecular SN2 reaction can lead to the formation of a cyclic ketone after workup. This approach allows for the construction of carbocyclic rings. Silylation-initiated annulation reactions are a known class of reactions, though specific examples starting from this compound are not prevalent in the literature reviewed. hw.ac.uk

The general principle of these cyclizations is outlined below:

Reaction TypeNucleophileElectrophileResulting Structure (after workup)
Intramolecular CyclizationTethered -OH, -NH2Nitrile CarbonLactone, Lactam
Intramolecular Annulationα-CarbanionTethered Leaving GroupCyclic Ketone

This table illustrates potential intramolecular reactions based on the known reactivity of the functional groups.

Role of Solvent and Water in Reaction Kinetics and Mechanism

The solvent environment plays a critical role in dictating the kinetic and mechanistic pathways of reactions involving silyl cyanohydrins like this compound, particularly in their synthesis via the cyanosilylation of aldehydes. The choice of solvent can significantly impact reaction rates, catalyst activity, and even the stereochemical outcome of asymmetric reactions. beilstein-journals.org

The decreased reaction rate in more polar solvents is linked to a reduction in the Lewis acidity of the metal catalyst. beilstein-journals.org This change can shift the balance of the reaction mechanism, increasing the relative importance of Lewis base catalysis. beilstein-journals.org Despite this, the catalyst must retain sufficient Lewis acidity in polar solvents to ensure the reaction occurs within the chiral environment of the catalyst to yield non-racemic products. beilstein-journals.org Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, have also been successfully employed as substitutes for chlorinated solvents, achieving high conversions and enantioselectivities, with the added benefit of allowing the catalyst to be recycled. researchgate.net

The role of water is particularly nuanced. While silylated compounds are generally susceptible to hydrolysis, specific reactions involving TMSCN have been developed to proceed efficiently in water. nih.gov For example, a potassium fluoride-mediated Ugi-type multicomponent reaction using TMSCN as an isonitrile equivalent can be conducted in water, highlighting its potential as a reaction medium under controlled conditions. nih.gov Generally, in aqueous binary solvent mixtures, water's specific solvating properties can govern the reaction's reactivity profile even when it is not the major component. researchgate.net

Table 1: Effect of Solvent on Vanadium-Catalyzed Asymmetric Cyanosilylation

AldehydeSolventConversion (%)Enantiomeric Excess (ee, %)
BenzaldehydeDichloromethane>9891
BenzaldehydePropylene Carbonate9088
4-ChlorobenzaldehydeDichloromethane>9891
4-ChlorobenzaldehydePropylene Carbonate8790
HexanalDichloromethane>9892
HexanalPropylene Carbonate9289

This table presents illustrative data based on findings from studies on catalyzed cyanosilylation reactions. beilstein-journals.org

Transition State Analysis and Energy Landscape Mapping in Catalyzed Reactions

The synthesis of this compound and related silyl cyanohydrins from aldehydes and TMSCN is typically a slow process that necessitates catalysis. libretexts.org Mechanistic investigations, often supported by computational chemistry, have focused on understanding the transition states and energy landscapes of these catalyzed reactions to elucidate the source of rate acceleration and stereoselectivity. researchgate.net

Transition state analysis for these dual-activation systems has been proposed, suggesting a highly organized molecular assembly involving the catalyst, the aldehyde, and the cyanide source. organic-chemistry.org Theoretical studies, such as those using density functional theory (DFT), are instrumental in mapping the potential energy surface of the reaction. researchgate.net These computational maps allow for the characterization of stationary points on the energy landscape, including reactants, intermediates, transition states, and products.

For a catalyzed cyanation reaction, the energy landscape would show a lower activation barrier compared to the non-catalyzed pathway. For example, a theoretical study on a related conjugate cyanation reaction found that the uncatalyzed pathway had a high activation barrier (e.g., ~34 kcal mol⁻¹), proceeding through a strained four-membered transition state. researchgate.net In contrast, the catalyzed pathway proceeds through a series of lower-energy steps. The energy landscape would depict the formation of a catalyst-substrate complex, followed by a rate-determining transition state leading to the cyanide addition, and finally the release of the product. The steric and electronic properties of the catalyst's ligands are crucial in stabilizing the transition state and are responsible for differentiating the energy barriers for the formation of different stereoisomers in asymmetric catalysis. researchgate.net

Table 2: Conceptual Energy Landscape Features in Catalyzed Cyanosilylation

Reaction StageDescriptionKey InteractionsRelative Energy
Reactants Unassociated aldehyde, TMSCN, and catalyst.Minimal interaction between components.Baseline
Catalyst-Substrate Complex Aldehyde coordinated to the Lewis acidic center of the catalyst.Coordination of carbonyl oxygen to the metal center of the catalyst.Lower than reactants
Transition State The highest energy point along the reaction coordinate.Simultaneous C-C bond formation and activation of TMSCN by a Lewis base. Highly organized structure.Highest point (Activation Energy)
Product Complex The silylated cyanohydrin product is coordinated to the catalyst.Product bound to the catalyst before release.Lower than reactants
Products Dissociated silylated cyanohydrin and regenerated catalyst.Minimal interaction.Lowest energy state (thermodynamic minimum)

This table provides a conceptual summary of the key states and their relative energies on a typical potential energy surface for a dual-activation catalyzed cyanosilylation reaction. researchgate.netresearchgate.netnih.gov

Advanced Synthetic Applications of 2 Trimethylsilyl Oxy Propanenitrile As a Key Intermediate

Strategic Utility in the Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic importance of 2-[(trimethylsilyl)oxy]propanenitrile and related cyanohydrins is evident in their application in the total synthesis of natural products. sci-hub.senih.govresearchgate.net These compounds serve as versatile precursors for creating intricate stereochemical arrangements found in many biologically active molecules. The cyanohydrin moiety can be elaborated into a variety of functional groups, such as α-hydroxy acids, β-amino alcohols, and other valuable chiral building blocks, which are common motifs in natural product structures. nih.govacs.org The ability to introduce a protected hydroxyl group and a carbon-extending nitrile group in a single step makes it an efficient tool for synthetic chemists. This approach has been instrumental in the construction of complex frameworks, demonstrating the power of cyanohydrin chemistry in achieving synthetic goals that would otherwise require more convoluted pathways. sci-hub.seresearchgate.net

Precursor for Nitrogen-Containing Heterocycles and Chiral Building Blocks

This compound is a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles and other chiral building blocks. sigmaaldrich.com The nitrile group can be reduced to an amine, which can then participate in cyclization reactions to form various heterocyclic systems. Alternatively, the nitrile can undergo addition reactions with organometallic reagents, followed by cyclization, to generate substituted heterocycles.

The versatility of this intermediate extends to its role as a synthon for chiral amines and amino alcohols, which are fundamental components of many bioactive compounds. nih.govacs.org The stereocenter established at the cyanohydrin stage can be carried through subsequent transformations, allowing for the enantioselective synthesis of complex targets. This is particularly significant in medicinal chemistry, where the specific stereoisomer of a molecule is often responsible for its therapeutic activity.

Contributions to Pharmaceutical Intermediate Synthesis

The synthetic utility of this compound is prominently featured in the preparation of key intermediates for several pharmaceuticals. The methodologies employed often hinge on the unique reactivity of this silylated cyanohydrin.

Voriconazole (B182144): In the synthesis of the antifungal agent voriconazole, related chiral cyanohydrin intermediates are crucial. acs.org Synthetic routes often involve the asymmetric cyanosilylation of a ketone precursor to establish a key stereocenter. acs.org This chiral cyanohydrin is then elaborated through a series of steps, including Grignard addition and subsequent chemical modifications, to construct the core of the voriconazole molecule. google.comgoogle.comgoogleapis.com The stereochemistry of the final product is directly influenced by the initial cyanohydrin formation.

Oxybutynin (B1027): The synthesis of oxybutynin, a medication used to treat overactive bladder, can involve intermediates derived from cyanohydrin chemistry. Methodologies for producing the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, sometimes utilize enantioselective cyanosilylation of a ketone precursor. mdpi.comresearchgate.netnewdrugapprovals.orgresearchgate.net This cyanohydrin is then hydrolyzed and further transformed to yield the desired α-hydroxy acid, a critical component of the final oxybutynin structure. mdpi.comresearchgate.netresearchgate.netnih.gov

The table below summarizes the role of cyanohydrin-derived intermediates in the synthesis of these pharmaceuticals, focusing on the synthetic transformation.

PharmaceuticalKey Intermediate TypeSynthetic Role of Cyanohydrin Moiety
Voriconazole Chiral tertiary alcoholThe cyanohydrin is a precursor to a tertiary alcohol, establishing a critical stereocenter in the molecule. acs.org
Oxybutynin Chiral α-hydroxy acidThe cyanohydrin is hydrolyzed to form the α-hydroxy acid fragment required for the final esterification. mdpi.comresearchgate.net

Development of Asymmetric Methodologies through Chiral Induction and Catalyst Design

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and this compound is central to the development of asymmetric synthetic methods. researchgate.netpageplace.detdl.orgnih.gov

The direct, enantioselective synthesis of chiral this compound from propanal is a key transformation that has been the subject of extensive research. rsc.org This reaction is typically achieved through the use of chiral catalysts that can differentiate between the two enantiotopic faces of the aldehyde. A variety of catalytic systems have been developed, including those based on chiral metal complexes and organic molecules. acs.orgnih.govacs.org

These catalysts often operate through a mechanism where the chiral ligand coordinates to a Lewis acid, which then activates the aldehyde towards nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide. acs.orgnih.gov The chiral environment created by the catalyst directs the cyanide addition to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the cyanohydrin. Significant progress has been made in achieving high enantiomeric excesses (ee) for this transformation. acs.orgnih.govacs.org

The table below presents representative data on the enantioselective cyanosilylation of aldehydes using different catalyst systems.

Catalyst TypeAldehyde SubstrateEnantiomeric Excess (ee)Reference
Chiral Metal ClustersVarious Aromatic/Aliphatic AldehydesUp to 78% acs.orgnih.gov
Chiral VO(salen)-MOFBenzaldehyde87% acs.org
Chiral Amino Thiourea (B124793)Benzaldehyde96% nih.govacs.org

Beyond its enantioselective synthesis, chiral this compound is a valuable tool for controlling stereochemistry in subsequent reactions. researchgate.netresearchgate.net The existing stereocenter can influence the stereochemical outcome of reactions at other sites in the molecule, a phenomenon known as diastereoselective control. This is particularly important in the synthesis of molecules with multiple stereocenters, where controlling the relative stereochemistry is crucial.

For instance, the hydroxyl group of the cyanohydrin (after deprotection) can direct the approach of reagents in subsequent reactions, leading to the formation of one diastereomer over another. nih.gov This principle has been applied in various synthetic contexts, including aldol (B89426) reactions, reductions, and cycloadditions, to construct complex acyclic and cyclic systems with high diastereoselectivity. soton.ac.ukmdpi.com The ability to relay stereochemical information from the initial cyanohydrin center to newly formed stereocenters is a powerful strategy in asymmetric synthesis. nih.gov

Integration into Polymer Chemistry as a Monomer or Initiator Precursor for Specific Functionalities

While less common than its applications in small molecule synthesis, this compound and related silylated cyanohydrins have potential applications in polymer chemistry. The bifunctional nature of these molecules allows for their incorporation into polymer chains as either monomers or as precursors to initiators.

As a monomer, the nitrile group could be polymerized, or the molecule could be modified to introduce polymerizable groups, such as acrylates or styrenes. The protected hydroxyl group would then be a pendant functionality along the polymer backbone, which could be deprotected and further modified to impart specific properties to the polymer, such as hydrophilicity or sites for cross-linking.

Alternatively, the cyanohydrin can be transformed into an initiator for polymerization reactions. For example, the hydroxyl group could be used to initiate ring-opening polymerization of cyclic esters or ethers. The resulting polymer would have a nitrile group at one end, which could be used for further functionalization of the polymer chain. These applications, while still an emerging area of research, highlight the potential for this compound to contribute to the development of advanced materials with tailored functionalities.

Emerging Applications in Continuous Flow Chemistry and Automated Synthesisacs.orgresearchgate.net

The inherent reactivity and potential hazards associated with cyanohydrin derivatives, including this compound, have spurred the development of advanced synthetic methodologies that offer enhanced safety and control. Continuous flow chemistry and automated synthesis platforms are at the forefront of these innovations, providing robust solutions for handling sensitive reagents and intermediates. The integration of this compound and related silylated cyanohydrins into these systems capitalizes on the benefits of precise reaction control, rapid heat and mass transfer, and the potential for high-throughput experimentation and production.

One of the primary drivers for employing continuous flow technology in reactions involving silylated cyanohydrins is the mitigation of risks associated with the in situ generation or use of hydrogen cyanide (HCN). semanticscholar.orgacs.org Traditional batch processing of large quantities of cyanide-containing compounds can pose significant safety challenges. rsc.org Continuous flow systems, characterized by their small reactor volumes (holdup volume), inherently limit the amount of hazardous material present at any given time, thereby reducing the potential for exposure and runaway reactions. acs.org

A notable application of this approach is in large-scale cyanation processes, such as in the synthesis of antiviral drug intermediates like Remdesivir. rsc.orgresearchgate.net In such syntheses, trimethylsilyl cyanide (TMSCN) is a key reagent that reacts with a suitable starting material to form a silylated cyanohydrin intermediate. rsc.orgresearchgate.net The development of a continuous flow process for this type of cyanation has demonstrated significant advantages over traditional batch methods. researchgate.net For instance, cryogenic reaction temperatures, often required to maintain selectivity and stability in batch mode, can be precisely controlled in flow reactors, leading to improved diastereoselectivity and product purity. rsc.orgresearchgate.net

The ability to rapidly screen and optimize reaction conditions is another significant advantage of continuous flow systems. Parameters such as temperature, residence time, and reagent stoichiometry can be systematically varied to quickly identify the optimal conditions for a given transformation. This has been demonstrated in the synthesis of various cyanohydrin trimethylsilyl ethers, where flow procedures have been developed to improve efficiency and reduce waste. d-nb.infoorganic-chemistry.org

The following table summarizes key parameters from a study on the development of a continuous flow cyanation process, highlighting the fine-tuning of reaction conditions to achieve high purity and selectivity. rsc.orgresearchgate.net

EntryBrønsted AcidTemperature (°C)Residence Time (min)Diastereoselectivity (desired:undesired)Purity (%)
1Trifluoromethanesulfonic acid (TfOH)-78N/A (Batch)>95:5>95
2Trifluoroacetic acid (TFA)-15N/A (Batch)85:1580
3Trifluoroacetic acid (TFA)-30N/A (Batch)90:1090
4Trifluoroacetic acid (TFA)-402.593:7>98

While the literature provides robust examples of this compound precursors in continuous flow, the direct integration of these processes into fully automated synthesis platforms for high-throughput screening or library generation is an area of ongoing development. Automated systems, which combine robotic handling of reagents with software-controlled reaction sequences, can leverage the advantages of continuous flow to accelerate drug discovery and process development. The precise control and reproducibility offered by flow chemistry are highly amenable to automation. For example, automated flow systems can be programmed to perform multi-step syntheses, including the formation of α-aminonitriles via Strecker-type reactions, where aldehydes, amines, and a cyanide source like trimethylsilyl cyanide are combined in a continuous manner. niscpr.res.in

The synthesis of diverse libraries of α-aminonitriles, which are valuable intermediates in medicinal chemistry, is a prime candidate for such automated platforms. By systematically varying the aldehyde and amine inputs in a continuous flow setup, a wide array of α-aminonitrile products can be generated rapidly and efficiently. The data below illustrates the versatility of a one-pot, three-component synthesis of α-aminonitriles using trimethylsilyl cyanide, a reaction principle that can be adapted to automated flow systems.

AldehydeAmineProduct Yield (%)
BenzaldehydeAniline95
4-ChlorobenzaldehydeAniline92
4-MethoxybenzaldehydeBenzylamine94
CyclohexanecarboxaldehydeMorpholine90

Theoretical and Computational Investigations of 2 Trimethylsilyl Oxy Propanenitrile and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netpku.edu.cn The energy and spatial distribution of these orbitals indicate how a molecule will interact with other reagents. The HOMO represents the site of nucleophilicity (electron donation), while the LUMO indicates the site of electrophilicity (electron acceptance). pku.edu.cn

For 2-[(trimethylsilyl)oxy]propanenitrile, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen and nitrogen atoms, making these sites susceptible to attack by electrophiles. Conversely, the LUMO is likely associated with the antibonding π* orbital of the nitrile group (C≡N), rendering the carbon atom of the nitrile group electrophilic and prone to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. grafiati.com

Table 1: Conceptual Frontier Molecular Orbital Properties for this compound

OrbitalPrimary Atomic ContributionPredicted Reactivity
HOMO Oxygen (p-orbital), Nitrogen (p-orbital)Nucleophilic site, susceptible to electrophilic attack.
LUMO Nitrile Carbon & Nitrogen (π* orbital)Electrophilic site, susceptible to nucleophilic attack.
HOMO-LUMO Gap N/AIndicator of chemical stability and reactivity.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the molecule's electron density surface. researchgate.net ESP maps are invaluable for predicting non-covalent interactions and identifying reactive sites. icm.edu.plnih.gov

In this compound, the high electronegativity of the oxygen and nitrogen atoms results in a significant localization of negative charge (negative electrostatic potential), typically colored red on ESP maps. researchgate.net These regions represent the most likely sites for interaction with electrophiles or cations. researchgate.net Conversely, the hydrogen atoms of the methyl groups and the silicon atom would exhibit a positive electrostatic potential (colored blue), indicating electron-deficient areas. Analyzing the ESP provides a more nuanced view of reactivity than simple atomic charges, as it accounts for the spatial arrangement of the entire molecule. icm.edu.pl

Mechanistic Pathway Elucidation via Transition State Modeling (e.g., DFT studies for cyanosilylation)

This compound is commonly synthesized via the cyanosilylation of acetaldehyde (B116499), where trimethylsilyl (B98337) cyanide (TMSCN) is added across the carbonyl group. Computational modeling, particularly using DFT, has been instrumental in elucidating the detailed mechanism of this reaction. acs.orgdntb.gov.ua These studies allow researchers to map the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. researchgate.netmit.edu

The reaction typically requires a catalyst, and DFT calculations can model how the catalyst interacts with the substrates. acs.org For instance, a Lewis acid catalyst can coordinate to the carbonyl oxygen of acetaldehyde, increasing its electrophilicity. Simultaneously, a Lewis base can activate the TMSCN. The reaction proceeds through a transition state where the new carbon-carbon bond is forming. researchgate.net

By calculating the energies of the transition states, computational chemists can determine the activation energy barriers for different potential pathways. researchgate.net This information is crucial for understanding the reaction kinetics and predicting which mechanism is most favorable. chemrxiv.org For example, DFT studies can compare a stepwise mechanism to a concerted one, or evaluate the energetic profiles of catalyzed versus uncatalyzed reactions, confirming that the catalyst significantly lowers the activation barrier. researchgate.net

Table 2: Representative Energetic Data from DFT Studies on Aldehyde Cyanosilylation

Reaction StepSystemCalculated ParameterSignificance
Catalyst-Substrate Binding Lewis Acid + AcetaldehydeBinding EnergyStrength of catalyst activation.
Nucleophilic Attack Activated TMSCN + AcetaldehydeActivation Energy (ΔG‡)Rate-determining step barrier. acs.org
Product Formation Cyanohydrin IntermediateReaction Energy (ΔG)Thermodynamic favorability.

Conformational Analysis and Stereochemical Predictions

The central carbon atom (C2) of this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). The synthesis of this compound from the achiral starting material acetaldehyde results in a racemic mixture unless a chiral catalyst or auxiliary is used.

Computational conformational analysis can be used to study the different spatial arrangements (conformers) of the molecule that arise from rotation around its single bonds. By calculating the relative energies of these conformers, the most stable, low-energy structures can be identified. This is particularly important when designing stereoselective syntheses.

Furthermore, computational modeling can predict the stereochemical outcome of a reaction. nih.gov In asymmetric catalysis, DFT can be used to model the transition states leading to the R and S products. A difference in the activation energies for these two pathways allows for a theoretical prediction of the enantiomeric excess (ee) that would be observed experimentally, guiding the design of more effective chiral catalysts. nih.gov

In silico Screening for Novel Catalytic Systems

The discovery of new and improved catalysts is often a time-consuming and resource-intensive process. In silico screening, or virtual screening, uses computational methods to evaluate a large library of potential catalyst candidates before they are synthesized in the lab, thereby accelerating the development process. rsc.orgsinocompound.com

For the cyanosilylation reaction that produces this compound, DFT calculations can be used to screen libraries of different catalysts (e.g., various metal complexes or organocatalysts). researchgate.netresearchgate.net The screening process might involve calculating key parameters such as:

The binding energy of the catalyst to the reactants (acetaldehyde and TMSCN).

The activation energy of the rate-determining transition state. acs.org

By comparing these computed values across a range of different catalyst structures, researchers can identify candidates that are predicted to have high activity and selectivity. rsc.org This in silico approach focuses experimental efforts on the most promising candidates, making the discovery of novel catalytic systems more efficient. researchgate.netresearchgate.net

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Trimethylsilyl Oxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering unparalleled information about the atomic connectivity and spatial arrangement of nuclei. nih.gov

While one-dimensional (1D) NMR provides fundamental data on the chemical environment of protons (¹H) and carbons (¹³C), multi-dimensional NMR experiments are essential for unambiguously assigning signals and determining the complete bonding network, especially in complex molecules where signal overlap can occur. nih.govwikipedia.org Two-dimensional (2D) NMR techniques distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

For 2-[(trimethylsilyl)oxy]propanenitrile, key 2D NMR experiments would include:

Correlation Spectroscopy (COSY): A homonuclear experiment that identifies protons that are coupled to each other, typically through two or three bonds. rsc.org This would confirm the connectivity within the propanenitrile backbone, showing the correlation between the methine proton at C2 and the methyl protons at C3.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. libretexts.org It provides a direct link between each proton and the carbon it is bonded to, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is vital for identifying quaternary carbons and piecing together molecular fragments. For this compound, HMBC would show correlations between the trimethylsilyl (B98337) protons and the silicon-bearing carbon, as well as the methine proton and the nitrile carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key 2D NMR Correlations (COSY, HSQC, HMBC)
-Si(CH₃)₃¹H~0.2-HMBC to Si-C, HMBC to C2
-Si(CH₃)₃¹³C-~1.0HSQC to Si-CH₃ protons
C3 (-CH₃)¹H~1.5-COSY to C2-H, HMBC to C2, HMBC to C1
C3 (-CH₃)¹³C-~20HSQC to C3-H protons
C2 (-CH)¹H~4.5-COSY to C3-H₃ protons, HMBC to C1, C3, Si-C
C2 (-CH)¹³C-~60HSQC to C2-H proton
C1 (-CN)¹³C-~120HMBC from C2-H, HMBC from C3-H₃

Dynamic NMR (DNMR) refers to a collection of techniques used to study molecular processes that occur on the NMR timescale, such as conformational changes, chemical exchange, and reaction kinetics. utoronto.ca By analyzing changes in NMR lineshapes at different temperatures, it is possible to extract thermodynamic and kinetic parameters for these processes. nih.gov

For this compound, DNMR could be applied to investigate:

Silyl (B83357) Group Exchange: In the presence of catalysts or impurities (e.g., water), the trimethylsilyl group can undergo intermolecular exchange. DNMR could monitor the rate of this exchange by observing the coalescence of distinct NMR signals.

Reaction Monitoring: The kinetics of reactions involving the nitrile or silyloxy groups, such as hydrolysis or addition reactions, can be followed in real-time. By integrating the signals corresponding to the reactant and product, one can determine reaction rates and orders.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.gov IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. These methods are highly effective for identifying specific functional groups within a molecule.

For this compound, the key vibrational modes are:

Nitrile (C≡N) Stretch: This bond exhibits a strong, sharp absorption in the IR spectrum and a distinct Raman signal in the range of 2260-2240 cm⁻¹, providing unambiguous evidence for the nitrile group. nist.gov

Si-C and Si-O Stretches: The trimethylsilyl group gives rise to characteristic vibrations, including Si-C stretching and CH₃ rocking modes. The Si-O-C linkage also has characteristic stretching frequencies.

C-H Stretches and Bends: Vibrations from the aliphatic methyl and methine groups appear in their expected regions.

These techniques are also valuable for reaction monitoring. For example, the disappearance of the C≡N stretching band would indicate a reaction at the nitrile group.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
-C≡NStretching2260 - 2240Medium to Strong, SharpMedium to Strong
-CH₃ (Alkyl)Asymmetric/Symmetric Stretching2990 - 2870Medium to StrongMedium to Strong
-CH₃ (Alkyl)Asymmetric/Symmetric Bending1460 - 1370MediumMedium
C-OStretching1250 - 1050StrongWeak
Si-OStretching1100 - 1000StrongWeak
Si-CH₃Symmetric Bending (Umbrella)1270 - 1250Strong, SharpWeak
Si-CH₃Rocking870 - 760StrongStrong

Mass Spectrometry (MS) for Reaction Progress Monitoring and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. whitman.edu For volatile compounds like silyl ethers, MS is often coupled with gas chromatography (GC/MS).

Upon electron ionization (EI), this compound would form a molecular ion (M⁺˙). This ion is often unstable and undergoes characteristic fragmentation. For trimethylsilyl (TMS) derivatives, fragmentation is highly predictable. nih.govsci-hub.se

Loss of a Methyl Radical: A very common pathway is the loss of a methyl group (•CH₃, 15 Da) from the silyl group to form a stable [M-15]⁺ ion, which is often the base peak.

Formation of the Trimethylsilyl Cation: Cleavage of the Si-O bond can produce the highly characteristic trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 143.26)
m/zProposed Fragment IonFormulaNotes
143[M]⁺˙[C₆H₁₃NOSi]⁺˙Molecular Ion
128[M - CH₃]⁺[C₅H₁₀NOSi]⁺Loss of a methyl radical from the TMS group. Often a very abundant ion.
100[M - CH₃ - CO]⁺ or [M - C₃H₇]⁺[C₄H₈NSi]⁺ or [C₃H₆NOSi]⁺Potential subsequent fragmentation.
73[Si(CH₃)₃]⁺[C₃H₉Si]⁺Characteristic trimethylsilyl cation. Diagnostic for TMS derivatives.
59[CH₃Si(O)]⁺[CH₃OSi]⁺Fragment from rearrangement and cleavage.

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and stereochemistry. Since this compound is likely a liquid at room temperature, direct analysis by single-crystal X-ray diffraction is not feasible.

To obtain its solid-state structure, a common strategy is to synthesize a stable, crystalline derivative or to form a co-crystal with another molecule. For example, reacting the compound to form a solid derivative or complexing it with a metal or another organic molecule could yield crystals suitable for analysis. While this technique provides the ultimate structural proof, no published crystal structure of a derivative of this compound is currently available.

Chromatographic Techniques (GC-MS, HPLC) for Purity Assessment and Reaction Progress Monitoring in Research Contexts

Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for analyzing volatile and thermally stable compounds like silylated derivatives. thermofisher.cn The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. mdpi.com The separated components then enter a mass spectrometer for identification. GC-MS is ideal for determining the purity of a this compound sample and for identifying byproducts in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase like acetonitrile (B52724)/water) would be a suitable method for purity analysis and quantification. researchgate.net HPLC is particularly useful for analyzing less volatile compounds or reaction mixtures that are not amenable to GC.

Table 4: Typical Chromatographic Conditions for the Analysis of this compound
TechniqueParameterTypical Conditions
GC-MSColumnNonpolar or mid-polar capillary column (e.g., 5% phenyl polysiloxane)
Carrier GasHelium or Hydrogen
Oven ProgramTemperature gradient, e.g., 50 °C initial, ramped to 250 °C
DetectionElectron Ionization Mass Spectrometry (EI-MS)
HPLCColumnReversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water or Methanol (B129727)/Water mixture
Flow Rate~1.0 mL/min
DetectionUV (at low wavelength, if chromophore is weak) or Refractive Index (RI)

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-[(Trimethylsilyl)oxy]propanenitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved P95 masks) if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .
  • Waste Disposal : Segregate waste in labeled, airtight containers and consult institutional guidelines for hazardous chemical disposal. Avoid drainage systems to prevent environmental contamination .

Q. How can researchers synthesize this compound?

  • Methodological Answer :

  • Silylation Strategy : React propanenitrile derivatives with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the trimethylsilyloxy group. Monitor reaction progress via TLC or GC-MS .
  • Solvent Selection : Use anhydrous solvents like dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis of the silyl group .
  • Purification : Isolate the product via fractional distillation or column chromatography under inert atmosphere to preserve stability .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Store in amber glass bottles under inert gas (argon/nitrogen) at 2–8°C to prevent moisture ingress and thermal degradation .
  • Decomposition Risks : Avoid prolonged exposure to light, heat (>40°C), or acidic/basic environments, which may cleave the silyl group or generate hazardous byproducts (e.g., HCN) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying experimental conditions?

  • Methodological Answer :

  • Controlled Kinetic Studies : Perform comparative reactions in polar vs. nonpolar solvents (e.g., DMF vs. hexane) to assess solvent effects on silyl group stability. Use NMR spectroscopy to track intermediates .
  • Computational Modeling : Apply DFT calculations to predict activation energies for silyl group hydrolysis or nucleophilic substitution pathways, validating results with experimental data .

Q. What advanced analytical techniques are suitable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : 1^1H and 13^13C NMR to confirm the silyloxy group (δ ~0.1–0.3 ppm for TMS protons) and nitrile functionality .
  • IR : Identify the nitrile stretch (~2240 cm1^{-1}) and Si-O-C absorption (~1100 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How does this compound function as an intermediate in multi-step organic syntheses?

  • Methodological Answer :

  • Protecting Group Strategy : The trimethylsilyloxy group can temporarily protect hydroxyl or carboxyl functionalities during reactions (e.g., Grignard additions), with subsequent deprotection using mild acids (e.g., acetic acid) .
  • Case Study : In nucleotide synthesis, analogous silyl-protected nitriles facilitate regioselective coupling while minimizing side reactions .

Key Gaps and Research Recommendations

  • Toxicology : Limited data on chronic exposure effects; prioritize in vitro assays (e.g., Ames test) to assess mutagenicity .
  • Reaction Optimization : Systematic studies needed to quantify silyl group stability under catalytic conditions (e.g., Pd-mediated cross-couplings).

Note: Data derived from peer-reviewed methodologies and safety guidelines. Direct experimental data for this compound remains sparse; inferences drawn from structurally analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.